2,2-Difluoro-2-(4-fluorophenyl)ethan-1-amine
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Overview
Description
“2,2-Difluoro-2-(4-fluorophenyl)ethan-1-amine” is a chemical compound with the CAS Number: 454483-93-3 . It has a molecular weight of 175.15 . The IUPAC name for this compound is 2,2-difluoro-2-(4-fluorophenyl)ethanamine .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C8H8F3N/c9-7-3-1-6(2-4-7)8(10,11)5-12/h1-4H,5,12H2 . This code provides a specific representation of the molecular structure.Physical and Chemical Properties Analysis
This compound is a liquid at room temperature .Scientific Research Applications
Kinetics and Reaction Mechanisms
Kinetics and Isotope Effects : The study by Jarczewski et al. (1986) investigated the kinetics and isotope effects of a reaction involving a similar compound, leading to the formation of a 1-amino-1-fluoro-2,2-bis-(4-nitrophenyl)ethene. This research provides insight into the reaction mechanisms and kinetics of fluorinated compounds (Jarczewski, Schroeder, & Dworniczak, 1986).
Nucleophilic Attack : Leffek and Maciejewska (1986) explored the reaction of primary and secondary amines with 2,2-di(4-nitrophenyl)-1,1-difluoroethene, offering valuable data on nucleophilic reactions involving fluorinated compounds (Leffek & Maciejewska, 1986).
Material Synthesis and Application
Chromophoric Xerogels Fabrication : Seifert et al. (2003) demonstrated the use of fluorine aromatic compounds in the fabrication of chromophoric sol-gel materials. This research can be related to the applications of 2,2-Difluoro-2-(4-fluorophenyl)ethan-1-amine in material science (Seifert, Spange, Müller, Hesse, & Jäger, 2003).
Radiofluorination in PET Radiopharmaceuticals : A study by Oh et al. (2000) investigated the use of fluorine in radiofluorination, particularly for amines in positron emission tomography (PET) radiopharmaceuticals. This could be relevant to the applications of fluorinated amines like this compound in medical imaging (Oh, Choe, Kim, Choi, Lee, & Kim, 2000).
Reaction Mechanism and Organic Synthesis
Fluorination Studies : Gregorčič and Zupan (1977) conducted research on the fluorination of various compounds, providing insights into the reaction mechanisms that could apply to this compound (Gregorčič & Zupan, 1977).
Synthesis of Fluorinated Compounds : Buss, Coe, and Tatlow (1998) explored the synthesis of fluorinated compounds, including methods that may be relevant to producing derivatives of this compound (Buss, Coe, & Tatlow, 1998).
Photoredox-Catalyzed Synthesis
Photoredox-Catalyzed Synthesis : Wang et al. (2019) developed a method for the hydrotrifluoromethylation of benzyl-protected homoallylic alcohol and amine derivatives, which could be related to the synthesis or modification of fluorinated amines like this compound (Wang, Zhang, Shi, Li, Zhang, & Xu, 2019).
Oxy- and Amino-Fluorination : Parmar and Rueping (2014) discussed a mild intramolecular fluoro-cyclisation reaction of benzylic alcohols and amines, offering insights into fluorination techniques that could be applicable to this compound (Parmar & Rueping, 2014).
Safety and Hazards
The compound has several hazard statements including H302, H315, H318, and H335 . Precautionary measures include avoiding breathing vapours, mist, or gas, ensuring adequate ventilation, and avoiding dust formation . It is recommended to use personal protective equipment when handling this compound .
Properties
IUPAC Name |
2,2-difluoro-2-(4-fluorophenyl)ethanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F3N/c9-7-3-1-6(2-4-7)8(10,11)5-12/h1-4H,5,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVOPXGCKWVEEPQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CN)(F)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F3N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
454483-93-3 |
Source
|
Record name | 2,2-difluoro-2-(4-fluorophenyl)ethan-1-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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